molecular formula C24H24N2O2 B11627224 2-(3,5-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-(3,5-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B11627224
M. Wt: 372.5 g/mol
InChI Key: HYMRVOQZNUWVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group and a carbazole moiety, which are linked through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Formation of the Carbazole Intermediate: The carbazole intermediate can be synthesized by alkylating carbazole with an ethyl halide in the presence of a strong base.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the carbazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or carbazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy or carbazole groups.

    Reduction: Reduced forms of the acetamide linkage.

    Substitution: Substituted derivatives at the phenoxy or carbazole moieties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve binding to active sites or altering the function of target proteins.

    Material Science: In materials applications, the compound’s electronic properties, such as its ability to transport charge, are critical. This involves interactions with other molecules or materials to achieve desired properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-(9H-carbazol-3-yl)acetamide: Lacks the ethyl group on the carbazole moiety.

    2-(3,5-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)propionamide: Has a propionamide linkage instead of an acetamide linkage.

    2-(3,5-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)butyramide: Has a butyramide linkage instead of an acetamide linkage.

Uniqueness

2-(3,5-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is unique due to the specific combination of the phenoxy and carbazole moieties, as well as the presence of the ethyl group on the carbazole. This unique structure may confer specific properties, such as enhanced biological activity or improved material performance.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C24H24N2O2/c1-4-26-22-8-6-5-7-20(22)21-14-18(9-10-23(21)26)25-24(27)15-28-19-12-16(2)11-17(3)13-19/h5-14H,4,15H2,1-3H3,(H,25,27)

InChI Key

HYMRVOQZNUWVEN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=CC(=C3)C)C)C4=CC=CC=C41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.